

Spectroscopic data of 3,4,5-Tribromoaniline (^1H NMR, ^{13}C NMR, IR, MS)

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Compound of Interest

Compound Name: 3,4,5-Tribromoaniline

Cat. No.: B1304853

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Spectroscopic Profile of 3,4,5-Tribromoaniline: A Technical Guide

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3,4,5-Tribromoaniline** (CAS No. 609-16-5), a crucial intermediate in the synthesis of a wide array of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data and experimental protocols to support research and development activities.

Introduction

3,4,5-Tribromoaniline is an aromatic amine whose structure is characterized by a benzene ring substituted with an amino group and three bromine atoms. This substitution pattern leads to a high degree of molecular symmetry, which simplifies its spectroscopic signatures. Understanding the ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data is fundamental for its identification, purity assessment, and utilization in synthetic chemistry.

Spectroscopic Data

The following sections present the key spectroscopic data for **3,4,5-Tribromoaniline** in a tabulated format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **3,4,5-Tribromoaniline** is notably simple due to the molecule's C₂v symmetry. This results in chemical equivalence of the two aromatic protons and the two amine protons.[1]

| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |
|-------------------------|------------------------------------|---------------|-------------|--|
| Aromatic C-H (H-2, H-6) | ~6.90 | Singlet | 2H | The two aromatic protons are chemically equivalent.[1] |
| Amine N-H | ~3.76 | Broad Singlet | 2H | The broadness is characteristic of amine protons and can be attributed to quadrupole broadening from the nitrogen atom and chemical exchange.[1] |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Consistent with the molecular symmetry, the proton-decoupled ¹³C NMR spectrum of **3,4,5-Tribromoaniline** displays only three distinct signals for the six aromatic carbons.

| Carbon Type | Predicted Chemical Shift (δ) ppm | Notes |
|--------------------------|--|---|
| C-1 (C-NH ₂) | ~145 | Carbon atom directly attached to the electron-donating amino group. |
| C-2, C-6 (C-H) | ~118 | The two equivalent carbons bearing hydrogen atoms. |
| C-3, C-4, C-5 (C-Br) | ~110 | The three equivalent carbons bonded to the electronegative bromine atoms. |

Note: The chemical shifts are predicted values based on typical substituent effects on aromatic rings. Experimental values may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of **3,4,5-Tribromoaniline** exhibits characteristic absorption bands corresponding to its primary functional groups.

| Vibrational Mode | Frequency Range (cm ⁻¹) | Intensity | Notes |
|---|-------------------------------------|------------------|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on an aromatic ring. |
| Aromatic C=C Ring Stretch | 1400 - 1600 | Medium to Strong | Multiple bands are expected in this region. |
| C-N Stretch (aromatic) | 1250 - 1335 | Strong | Indicates the bond between the aromatic ring and the nitrogen atom. |
| C-Br Stretch | < 700 | Strong | Appears in the far-infrared region. |

Mass Spectrometry (MS)

The mass spectrum of **3,4,5-Tribromoaniline** is distinguished by a characteristic isotopic pattern due to the presence of three bromine atoms. Natural bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

| Parameter | Value / Description |
|----------------------------|--|
| Molecular Weight | 329.81 g/mol |
| Molecular Ion Peak Cluster | A cluster of peaks at m/z corresponding to $[C_6H_4^{79}Br_3N]^+$, $[C_6H_4^{79}Br_2^{81}BrN]^+$, $[C_6H_4^{79}Br^{81}Br_2N]^+$, and $[C_6H_4^{81}Br_3N]^+$. |
| Isotopic Pattern | The molecular ion appears as a cluster of four main peaks (M, M+2, M+4, M+6) with an approximate intensity ratio of 1:3:3:1. |
| Major Fragmentation | Loss of a bromine atom (M-79/81) is a common fragmentation pathway for brominated aromatic compounds. |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (1H and ^{13}C)

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **3,4,5-Tribromoaniline**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
 - Cap the NMR tube securely and gently agitate to ensure complete dissolution.
- Data Acquisition:
 - Insert the sample tube into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the $CDCl_3$.

- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans will be required due to the low natural abundance of the ^{13}C isotope.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The thin solid film method is a common and effective technique for obtaining the IR spectrum of a solid compound like **3,4,5-Tribromoaniline**.

- Sample Preparation:

- Place a small amount (a few milligrams) of **3,4,5-Tribromoaniline** into a small vial or test tube.
- Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid completely.
- Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

- Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum.

- The resulting spectrum should be plotted as percent transmittance versus wavenumber (cm^{-1}).

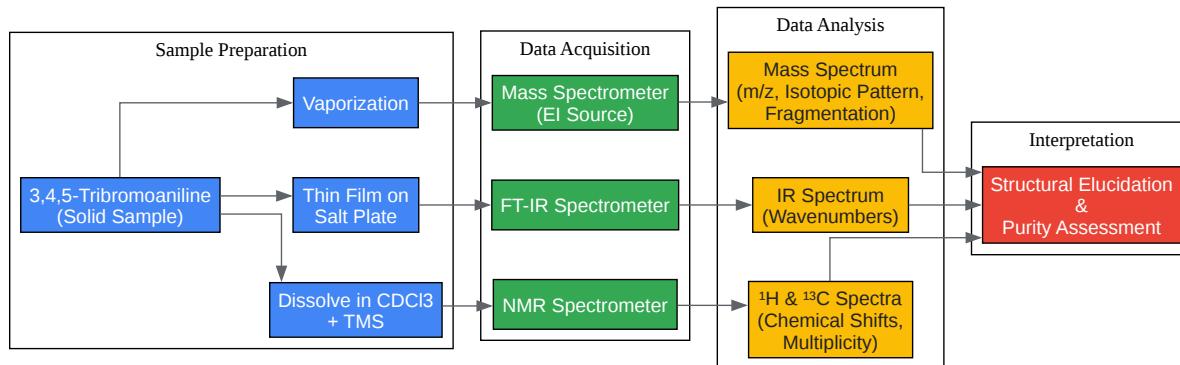
Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile organic molecules.

- Sample Introduction:
 - Introduce a small amount of the **3,4,5-Tribromoaniline** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
 - The sample is vaporized in the ion source.
- Ionization and Analysis:
 - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion, $\text{M}^{+\bullet}$).
 - The molecular ions and any fragment ions formed are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of **3,4,5-Tribromoaniline** can be visualized as follows:

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Caption: General workflow for the spectroscopic analysis of **3,4,5-Tribromoaniline**.

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References

- 1. 3,4,5-Tribromoaniline | 609-16-5 | Benchchem [benchchem.com]
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